4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole
Description
Structural Characterization of 4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole
Molecular Topology and Crystallographic Analysis
The molecular architecture of this compound consists of a five-membered imidazole ring system substituted at the 2-position with a pyridin-4-yl group and at the 4-position with a hydroxymethyl functional group. The compound exists with a monoisotopic mass of 175.074562 daltons and is identified by the Chemical Abstracts Service registry number 53292-73-2. The molecular geometry exhibits a planar arrangement of the heterocyclic rings, which facilitates π-π stacking interactions and extended conjugation throughout the aromatic system.
Crystallographic studies of related imidazole derivatives have demonstrated that these compounds typically adopt crystalline structures with well-defined unit cell parameters. Research on similar heterocyclic systems shows that imidazole-containing compounds often crystallize in monoclinic or orthorhombic space groups, with typical unit cell dimensions ranging from 6 to 15 Angstroms in each direction. The presence of the hydroxymethyl substituent introduces hydrogen bonding capabilities that significantly influence the crystal packing arrangements and intermolecular interactions within the solid state.
X-ray diffraction analysis of imidazole derivatives reveals characteristic diffraction patterns with distinctive peaks that confirm the crystalline nature of these compounds. The structural integrity of the imidazole ring system is maintained through the aromatic character of the five-membered ring, while the pyridine substituent provides additional planarity and electronic delocalization. Bond length analysis typically shows carbon-nitrogen distances in the imidazole ring ranging from 1.32 to 1.38 Angstroms, consistent with partial double bond character due to resonance stabilization.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Profiling
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 environments. Proton Nuclear Magnetic Resonance spectral analysis reveals characteristic signals in the aromatic region between 6.0 and 8.5 parts per million, corresponding to the heterocyclic protons on both the imidazole and pyridine rings. The hydroxymethyl protons typically appear as a distinctive singlet around 4.6 to 5.0 parts per million, while the hydroxyl proton exhibits a broad signal that can be exchanged with deuterium oxide.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with aromatic carbons appearing in the characteristic range of 110 to 160 parts per million. The carbon atoms of the imidazole ring system typically resonate between 120 and 145 parts per million, while the pyridine carbons appear in similar regions with distinctive chemical shift patterns that reflect the nitrogen substitution effects. The hydroxymethyl carbon appears as a distinct signal around 60 to 65 parts per million, clearly distinguishable from the aromatic carbon signals.
Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide additional structural confirmation through spatial proximity relationships and through-bond connectivity patterns. These techniques are particularly valuable for confirming the substitution pattern on the imidazole ring and establishing the connectivity between the pyridine and imidazole moieties.
Fourier-Transform Infrared Vibrational Signatures
Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for the functional groups present in this compound. The analysis is typically conducted over a wavenumber range of 4000 to 500 reciprocal centimeters using potassium bromide disc methodology. The hydroxyl group of the hydroxymethyl substituent exhibits a broad stretching vibration between 3200 and 3600 reciprocal centimeters, characteristic of alcohol functionality with hydrogen bonding interactions.
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000 to 3100 reciprocal centimeters, while the aromatic carbon-carbon and carbon-nitrogen stretching modes are observed between 1400 and 1650 reciprocal centimeters. Specifically, the carbon-nitrogen stretching frequencies associated with the imidazole and pyridine rings appear at 1513-1589 and 1602-1626 reciprocal centimeters, respectively. These distinctive frequency ranges provide unambiguous identification of the heterocyclic nature of the compound.
Additional characteristic bands include the carbon-hydrogen bending vibrations of the hydroxymethyl group around 1450 reciprocal centimeters and the out-of-plane bending modes of the aromatic rings in the fingerprint region below 1000 reciprocal centimeters. The comprehensive vibrational spectrum serves as a molecular fingerprint that can be used for compound identification and purity assessment.
| Functional Group | Frequency Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Hydroxyl (O-H) | 3200-3600 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Imidazole C=N | 1513-1589 | Stretching |
| Pyridine C=N | 1602-1626 | Stretching |
| Hydroxymethyl C-H | ~1450 | Bending |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 175, corresponding to the intact molecular ion. Electrospray ionization mass spectrometry typically shows the protonated molecular ion at mass-to-charge ratio 176, providing excellent sensitivity for compound detection and quantification.
Characteristic fragmentation patterns include the loss of the hydroxymethyl group, resulting in a base peak at mass-to-charge ratio 145, corresponding to the 2-pyridin-4-yl-imidazole fragment. Additional fragmentation involves the cleavage of the pyridine-imidazole bond, generating pyridine-related fragments at mass-to-charge ratios around 78-79. The imidazole ring system can undergo ring-opening fragmentation under high-energy conditions, producing smaller nitrogen-containing fragments.
High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula and distinguish the compound from potential isomers or closely related structures. The accurate mass measurement of 175.074562 daltons for the molecular ion allows for unambiguous molecular formula assignment and structural confirmation.
Computational Molecular Modeling Studies
Density Functional Theory Calculations
Density Functional Theory computational methods provide detailed insights into the electronic structure and geometric optimization of this compound. These calculations employ sophisticated quantum mechanical approaches to determine the most stable molecular conformations and electronic properties. The optimized geometry typically shows a planar arrangement of the imidazole and pyridine rings, with minimal torsional strain between the aromatic systems due to extended π-conjugation.
Bond length calculations reveal that the carbon-nitrogen bonds within the imidazole ring exhibit partial double bond character, with computed distances typically ranging from 1.33 to 1.37 Angstroms. The connection between the imidazole and pyridine rings shows a carbon-carbon bond length of approximately 1.47 Angstroms, consistent with a single bond linking two aromatic systems. The hydroxymethyl substituent adopts conformations that minimize steric interactions while maximizing potential hydrogen bonding opportunities.
Electronic structure analysis through Density Functional Theory calculations provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, frontier molecular orbital distributions, and electronic transitions. These calculations are essential for understanding the compound's reactivity patterns, coordination behavior, and potential applications in electronic materials or pharmaceutical chemistry.
Properties
IUPAC Name |
(2-pyridin-4-yl-1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-5-11-9(12-8)7-1-3-10-4-2-7/h1-5,13H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMTWSYTDRLNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Preparation Methods for Imidazole Derivatives
Imidazole derivatives can be synthesized through various methods, including:
Electrochemical Reduction : This method involves reducing imidazolecarboxylic acid esters to produce hydroxymethylimidazoles. It is known for high yields and purity but requires specific electrochemical conditions.
Alkali Metal Reduction : This process uses alkali metals like sodium or lithium in liquid ammonia to reduce imidazolecarboxylic acid esters, resulting in high-purity hydroxymethylimidazoles.
Microwave-Assisted Synthesis : This method offers a rapid and efficient way to synthesize imidazole derivatives by using microwave irradiation to accelerate chemical reactions.
Analysis of Preparation Methods
| Method | Advantages | Challenges |
|---|---|---|
| Electrochemical Reduction | High yield, purity | Requires specialized equipment |
| Alkali Metal Reduction | Inexpensive reagents, high purity | Handling of alkali metals can be hazardous |
| Microwave-Assisted Synthesis | Rapid, efficient | Limited scalability, requires specific equipment |
| Condensation Reactions | Versatile, widely applicable | May require catalysts, can be slow |
| Cross-Coupling Reactions | High specificity, efficient | Requires palladium catalysts, can be expensive |
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form a piperidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4-Carboxy-2-pyridin-4-YL-3H-imidazole.
Reduction: 4-Hydroxymethyl-2-piperidin-4-YL-3H-imidazole.
Substitution: 4-(Substituted)-2-pyridin-4-YL-3H-imidazole derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole can be categorized into several key areas:
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and catalysts.
Biology
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes, impacting their activity by binding to active sites. This property is crucial for developing therapeutic agents targeting various diseases .
Medicine
- Antimicrobial Activity : The compound has been explored for its potential antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies have shown promising results in inhibiting bacterial growth comparable to standard antibiotics .
- Anticancer Properties : Recent investigations have identified its potential as an anticancer agent. Compounds similar to this compound have demonstrated significant activity against cancer cell lines, indicating a pathway for future drug development .
Industrial Applications
- Catalysts Development : The compound is being utilized in industrial settings to develop new catalysts that enhance chemical reactions, thereby improving efficiency and reducing costs in various manufacturing processes.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of derivatives of this compound against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics:
This study highlighted the potential of this compound class in addressing antibiotic resistance.
Case Study 2: Anticancer Activity
Research on imidazole derivatives, including those based on this compound, demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest a promising avenue for developing new cancer therapies.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole and selected analogs:
Key Observations:
Substituent Effects on Solubility :
- The hydroxymethyl group in the target compound likely enhances aqueous solubility compared to analogs with methyl () or thione groups (). This is critical for pharmacokinetics.
- Fused-ring systems (e.g., imidazo[4,5-b]pyridine in ) reduce solubility but may improve target binding due to planar rigidity .
Biological Activity: Pyridin-4-yl substitution (target compound) vs. Thione-containing analogs () may exhibit stronger metal-binding capacity, relevant for metalloenzyme inhibition .
Synthetic Accessibility :
- Cross-coupling reactions (e.g., C–N coupling in DMF, ) are widely used for pyridinyl-imidazole derivatives, suggesting feasible scalability for the target compound .
- Crystal structures of analogs (e.g., ) are often resolved using SHELX programs (), highlighting their utility in structural validation .
Stability and Reactivity :
- Hydroxymethyl groups are prone to oxidation, which may necessitate protective strategies during synthesis. In contrast, thione () or ketone groups () offer greater stability .
Biological Activity
4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups that contribute to its reactivity and biological properties. The presence of both hydroxymethyl and pyridine moieties enhances its potential for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This has been observed in studies focusing on various enzyme classes.
- Receptor Modulation : It acts as a modulator for certain receptors, influencing cellular signaling pathways. This modulation can lead to therapeutic effects in conditions such as cancer and infections.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Bacterial Inhibition : The compound demonstrates antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL for effective strains .
- Fungal Activity : It also shows antifungal properties, although these are generally less pronounced compared to its antibacterial effects.
Anticancer Potential
The compound has been explored for its anticancer properties, particularly in inhibiting the growth of cancer cell lines. Studies have highlighted:
- Cell Line Studies : In assays involving MCF-7 breast cancer cells, this compound exhibited dose-dependent cytotoxicity, indicating potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Hydroxymethyl-4-pyridin-4-YL-3H-imidazole | Hydroxymethyl at position 2 | Similar antimicrobial properties but less potent |
| 4-Methyl-2-pyridin-4-YL-3H-imidazole | Lacks hydroxyl group | Reduced reactivity; primarily studied for synthesis |
| 4-Hydroxymethyl-2-pyridin-3-YL-3H-imidazole | Different pyridine ring position | Distinct chemical properties; varied biological activity |
This table illustrates how variations in structure affect the biological activity of these compounds.
Case Studies
-
Antimicrobial Efficacy Study :
A study assessed the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated that this compound had one of the lowest MIC values against S. aureus, highlighting its potential as a lead compound for antibiotic development. -
Cancer Cell Line Testing :
In another case study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in significant apoptosis compared to control groups, suggesting its utility in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted pyridines and imidazole precursors. For example, imidazole derivatives are often synthesized using aldehydes and amines under reflux in solvents like ethanol or acetonitrile, with catalysts such as ammonium acetate . Optimization involves varying solvents (e.g., DMF for polar intermediates), temperature (80–120°C), and stoichiometric ratios of reactants. Characterization via HPLC (≥95% purity threshold) and NMR (δ 7.2–8.5 ppm for pyridyl protons) is critical for validation .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (e.g., ≥95% by reverse-phase C18 columns, 254 nm UV detection) .
- NMR Spectroscopy : 1H/13C NMR to verify pyridyl and imidazole proton environments (e.g., imidazole C-2 protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 230.1) .
Q. What are the common challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Poor solubility in non-polar solvents may hinder crystallization. Strategies include:
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) or slow evaporation in DMSO.
- Temperature Gradients : Gradual cooling from 60°C to 4°C to promote nucleation.
- SHELXL Refinement : Use SHELXL for structure solution and refinement, particularly for handling twinned crystals or high-resolution data .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions. For example, pyridyl and imidazole moieties may form hydrogen bonds with active-site residues (e.g., xanthine oxidase inhibitors in ). Validate docking poses with experimental IC50 values and compare with co-crystallized ligands .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish tautomers .
- X-ray Diffraction : Resolve ambiguous proton environments via single-crystal XRD refined with SHELXL .
- Control Experiments : Re-synthesize intermediates to isolate and characterize byproducts .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2, -F) at the pyridyl position to modulate electronic effects .
- Biological Assays : Test derivatives against targets (e.g., xanthine oxidase in ) to correlate substituents with IC50 values.
- QSAR Models : Use regression analysis to predict activity based on Hammett σ constants or logP values .
Q. What advanced techniques are used to study its interaction with enzymes in vitro?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve enzyme-ligand complexes at near-atomic resolution for mechanistic insights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
